(-)-cis-(S)-allethrin
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Overview
Description
(-)-cis-(S)-allethrin is a (-)-cis-allethrin. It is an enantiomer of a (+)-cis-(R)-allethrin.
Scientific Research Applications
Genotoxicity and Oxidative Stress Studies : (-)-cis-(S)-allethrin has been observed to cause oxidative damage-mediated genotoxicity in Swiss albino mice, with significant induction of chromosome aberrations and micronuclei in bone marrow cells, along with DNA damage in the liver. This suggests its potential as a subject for studying genotoxicity and oxidative stress in non-target species (Srivastava et al., 2012).
Reproductive Health Research : Research on this compound has indicated its impact on spermatozoa quality in rats, suggesting its utility in reproductive health studies, especially concerning the effects of environmental toxins (Ashari et al., 2018).
Analytical Chemistry and Chromatography : It has been used in studies focusing on stereochemical resolution and determination, utilizing techniques like two-dimensional achiral/chiral liquid chromatography (Mancini et al., 2004).
Environmental Biodegradation Studies : Allethrin's biodegradation has been investigated, with studies identifying microorganisms capable of degrading it. This is important for understanding its environmental impact and potential bioremediation strategies (Paingankar et al., 2005).
Neurotoxicity and Calcium Channel Studies : Research has shown that this compound blocks mammalian voltage-gated calcium channels, contributing to our understanding of neurotoxicity and the chronic effects of low-level pyrethroid poisoning (Hildebrand et al., 2004).
Electrochemical Analysis : Studies have employed electrochemical techniques like direct current polarography and cyclic voltammetry for the analysis of allethrin in formulations and environmental samples, highlighting its role in analytical electrochemistry (Sreedhar et al., 2004).
Spatial Repellent Devices Evaluation : Allethrin has been used in the evaluation of spatial repellent devices against mosquitoes, contributing to research in pest control and public health (Dame et al., 2014).
Apoptosis and Cellular Damage Studies : Studies have also focused on the molecular mechanisms of allethrin-induced apoptosis and cellular damage in various cell types, including Leydig cell carcinoma cells and human corneal epithelial cells (Madhubabu & Yenugu, 2014) (Gupta et al., 2013).
Bioremediation Potential and Mechanism : The binding interaction of allethrin with esterase has been studied to understand its bioremediation potential, using bacterial strains that degrade allethrin, thus contributing to environmental cleanup research (Bhatt et al., 2020).
Properties
Molecular Formula |
C19H26O3 |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16+,17-/m1/s1 |
InChI Key |
ZCVAOQKBXKSDMS-HYVNUMGLSA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@H]2[C@H](C2(C)C)C=C(C)C)CC=C |
SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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